molecular formula C4H7NO4 B2936779 2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate CAS No. 176526-20-8

2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate

Cat. No.: B2936779
CAS No.: 176526-20-8
M. Wt: 133.103
InChI Key: LUQUSMOTPHBKHT-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate (CAS No. 6066-82-6), commonly known as N-Hydroxysuccinimide (NHS) monohydrate, is a heterocyclic organic compound with the molecular formula C₄H₅NO₃·H₂O and a molecular weight of 133.11 g/mol. Structurally, it consists of a pyrrolidine ring substituted with two ketone groups at positions 2 and 5 and a hydroxyl group at position 1, with an additional water molecule in its crystalline form . The monohydrate form enhances its stability and solubility in aqueous solutions compared to the anhydrous form.

NHS is widely utilized in biochemistry and organic synthesis as a reagent for activating carboxylic acids into reactive esters (e.g., NHS esters), enabling efficient conjugation with amines in peptides, proteins, and other nucleophiles . Its mild reaction conditions and high efficiency make it indispensable in crosslinking applications, drug delivery systems, and proteomics research.

Properties

IUPAC Name

1-hydroxypyrrolidine-2,5-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3.H2O/c6-3-1-2-4(7)5(3)8;/h8H,1-2H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQUSMOTPHBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It appears you're asking for information on the applications of N-Hydroxysuccinimide (NHS), also known as 2,5-Pyrrolidinedione, 1-hydroxy- . NHS is a white crystalline substance . Here's a summary of its applications based on the search results:

Scientific Research Applications of N-Hydroxysuccinimide

  • Pharmaceutical intermediate: NHS can be utilized as a pharmaceutical intermediate in the production of semi-synthetic kanamycin and other pharmaceutical products .
  • Peptide synthesis: It acts as a coupling reagent in peptide synthesis and a linking agent in solid-phase peptide synthesis . NHS is also used as an additive in improved amidation and peptide coupling reactions using the carbodiimide method .
  • Synthesis of amino acid protectants: NHS is useful in the synthesis of amino acid protectants .
  • Anticancer activity: Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown anticancer activity in studies using A549 human pulmonary cancer cell cultures . Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited the highest anticancer activity in the A549 cell culture model .
  • Antimicrobial applications: 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives could be explored for the development of novel candidates targeting Gram-positive pathogens and drug-resistant fungi .
  • Reagent: N-Hydroxysuccinimide is an activation agent for carboxylic acids .

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate involves its ability to form stable amide bonds with primary amines. This property makes it useful in bioconjugation techniques, where it acts as a linker between proteins or enzymes and fluorescent dyes or other labels . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 2,5-Pyrrolidinedione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
2,5-Pyrrolidinedione, 1-hydroxy- (NHS) C₄H₅NO₃ 115.09 (anhydrous) Hydroxyl (-OH)
1-Methyl-2,5-pyrrolidinedione C₅H₇NO₂ 113.11 Methyl (-CH₃)
1-Ethyl-2,5-pyrrolidinedione C₆H₉NO₂ 129.14 Ethyl (-CH₂CH₃)
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂ 133.53 Chlorine (-Cl)
1-Amino-2,5-pyrrolidinedione hydrochloride C₄H₇ClN₂O₂ 150.56 Amino (-NH₂·HCl)
1-(Propionyloxy)-2,5-pyrrolidinedione C₇H₉NO₅ 187.15 Propionyloxy (-OCOCH₂CH₃)

Key Observations :

  • Substituent Effects : Alkyl groups (methyl, ethyl) increase lipophilicity, while electronegative groups (Cl, -OCOCH₂CH₃) enhance electrophilicity.
  • Hydration: The monohydrate form of NHS improves aqueous solubility compared to anhydrous derivatives like NCS .

Research Findings :

  • NHS : Demonstrated >90% efficiency in forming stable peptide bonds under physiological conditions, critical for antibody-drug conjugates .
  • NCS : Used in the synthesis of chlorinated tryptophan derivatives, showing enhanced antimicrobial activity .
  • Alkylated Derivatives : 1-Ethyl-2,5-pyrrolidinedione exhibits a boiling point >200°C, making it suitable as a high-boiling solvent in industrial processes .

Biological Activity

2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate, also known as 1-hydroxy-2,5-pyrrolidinedione, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,5-Pyrrolidinedione can be represented as follows:

C6H7NO5\text{C}_6\text{H}_7\text{N}\text{O}_5

This compound features a pyrrolidine ring with two carbonyl groups, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent research has highlighted the anticancer properties of derivatives of 2,5-pyrrolidinedione. A study involving various derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyrrolidine structure enhanced anticancer activity.

Case Study: Anticancer Efficacy

  • Compound Tested : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Cell Line : A549 (lung adenocarcinoma)
  • Concentration : 100 µM for 24 hours
  • Results :
    • Compound reduced cell viability by up to 67.4% .
    • The addition of a 3,5-dichloro-2-hydroxyphenyl substituent significantly increased efficacy, reducing viability to 24.5% (p < 0.0001).
CompoundCell Viability (%)Statistical Significance
Control (Cisplatin)~30%-
Hydroxyphenyl Derivative67.4%p = 0.003
Dichloro Derivative24.5%p < 0.0001

These findings suggest that structural modifications can lead to more potent anticancer agents derived from the pyrrolidine framework .

Antimicrobial Activity

In addition to anticancer properties, derivatives of 2,5-pyrrolidinedione have shown promising antimicrobial activity , particularly against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA)
  • Lead Compound : A derivative with a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA.
  • Additional Findings :
    • Some compounds exhibited activity against linezolid-resistant strains.
CompoundMIC (µg/mL)Target Pathogen
Lead Compound8MRSA
Linezolid-resistant MRSA8-16MRSA

The study suggests that these compounds could serve as new scaffolds for developing effective antibiotics against resistant strains .

The mechanisms underlying the biological activities of these compounds are still under investigation. However, it is suggested that the presence of functional groups such as hydroxyl and carbonyls plays a crucial role in their interaction with biological targets, potentially leading to apoptosis in cancer cells and disruption of bacterial cell walls.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2,5-Pyrrolidinedione, 1-hydroxy- (N-hydroxysuccinimide, NHS)?

Answer: The synthesis involves reacting succinic anhydride with hydroxylamine hydrochloride under controlled conditions. Key steps include:

  • Reaction Setup : Heating succinic anhydride and hydroxylamine hydrochloride in a 1:1 molar ratio under vacuum (to remove HCl byproduct) at 90–100°C for 2–3 hours .
  • Purification : Recrystallization using solvents like ethyl acetate or acetone to achieve >95% purity.
  • Characterization :
    • Melting Point : Confirmed via differential scanning calorimetry (DSC) or capillary method (93–95°C) .
    • Spectroscopy :
  • ¹H NMR (DMSO-d₆): Peaks at δ 2.7–2.9 ppm (methylene protons) and δ 10.5–11.0 ppm (hydroxyl proton) .
  • FT-IR : Absorbance at ~3200 cm⁻¹ (O–H stretch) and 1780/1720 cm⁻¹ (C=O stretches) .
    • Purity Analysis : Reverse-phase HPLC with UV detection at 210 nm (C18 column, acetonitrile/water mobile phase) .

Q. How do researchers determine the solubility and stability of NHS in aqueous and organic solvents?

Answer:

  • Solubility Testing :
    • Aqueous Solubility : Dissolve 10 mg NHS in 1 mL water (25°C); solubility ≈ 50 mg/mL .
    • Organic Solubility : Test in acetone, ethanol, or DMSO at varying concentrations (e.g., 10–100 mg/mL).
  • Stability Assessment :
    • Hydrolytic Stability : Incubate NHS in buffers (pH 4–9) at 25°C and monitor degradation via HPLC. Hydrolysis half-life ranges from 2 hours (pH 9) to >24 hours (pH 4) .
    • Storage Recommendations : Store desiccated at –20°C to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can researchers optimize NHS-mediated bioconjugation reactions for protein labeling?

Answer: NHS esters are widely used to activate carboxyl groups for amine coupling. Optimization involves:

  • pH Control : Conduct reactions in pH 7.5–8.5 buffers (e.g., PBS or HEPES) to ensure amine deprotonation .
  • Molar Ratio : Use a 10–20-fold excess of NHS ester relative to target protein to drive reaction completion.
  • Quenching : Add excess glycine or Tris buffer post-reaction to neutralize unreacted NHS esters.
  • Efficiency Analysis :
    • SDS-PAGE : Detect shifts in protein molecular weight.
    • Mass Spectrometry : Confirm covalent modification via mass shifts .

Q. What experimental strategies resolve contradictions in reported stability data for NHS under varying conditions?

Answer: Discrepancies in stability studies often arise from differences in:

  • Analytical Methods : Compare HPLC (quantitative) vs. NMR (qualitative) degradation assessments.
  • Environmental Controls : Standardize temperature (±0.5°C) and humidity (use desiccators) during stability testing .
  • Accelerated Stability Studies : Perform Arrhenius analysis (e.g., 40°C/75% RH) to extrapolate shelf-life under standard conditions .

Q. How does the structural modification of NHS (e.g., derivatives) impact its reactivity in crosslinking applications?

Answer: Derivatives like 3-mercaptopropionic acid NHS ester (CAS 117235-10-6) introduce thiol-reactive groups for site-specific conjugation:

  • Reactivity Tuning : Electron-withdrawing substituents (e.g., fluorine) increase electrophilicity of the carbonyl group, enhancing reaction rates .
  • Application Example :
    • Protein-Polymer Conjugation : Use NHS-PEG-maleimide derivatives for controlled drug delivery systems.
    • Validation : Monitor reaction kinetics via UV-Vis (loss of NHS ester absorbance at 260 nm) .

Q. What advanced techniques validate the crystallinity and hydrate formation of NHS monohydrate?

Answer:

  • X-ray Diffraction (XRD) : Compare diffraction patterns of anhydrous NHS vs. monohydrate to identify hydrate-specific peaks .
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 100–120°C to quantify water content (~8–10% for monohydrate) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by exposing NHS to controlled humidity cycles .

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